2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid
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Overview
Description
2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid is a compound with a unique structure that combines an amino acid backbone with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid typically involves the reaction of an appropriate imidazole derivative with an amino acid precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated synthesis and purification systems would be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amino acid backbone.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives. Substitution reactions can produce a wide range of benzyl-substituted imidazole compounds .
Scientific Research Applications
2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the amino acid backbone allows the compound to mimic natural substrates, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the benzyl group.
Benzylimidazole: Lacks the amino acid backbone but shares the imidazole ring and benzyl group.
Imidazole-4-acetic acid: Contains an imidazole ring and a carboxylic acid group, similar in some aspects but different in overall structure.
Uniqueness
2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid is unique due to its combination of an amino acid backbone with a benzyl-substituted imidazole ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
91959-38-5 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-amino-3-(1-benzylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O2/c14-11(13(17)18)8-12-15-6-7-16(12)9-10-4-2-1-3-5-10/h1-7,11H,8-9,14H2,(H,17,18) |
InChI Key |
XOHVVNJQAZWIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC(C(=O)O)N |
Origin of Product |
United States |
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